1,4-dimethyl-3-nitro-1H-pyrazole-5-sulfonyl chloride

Description

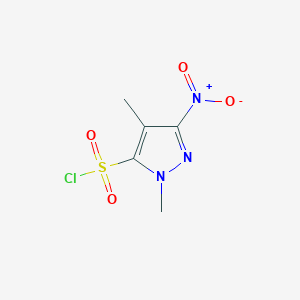

1,4-Dimethyl-3-nitro-1H-pyrazole-5-sulfonyl chloride is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at positions 1 and 4, a nitro group at position 3, and a sulfonyl chloride moiety at position 3. The molecular formula is C₆H₇ClN₃O₄S, and its structure includes a sulfonyl chloride (–SO₂Cl) group, which confers high reactivity in nucleophilic substitution reactions. The nitro group (–NO₂) is a strong electron-withdrawing substituent, influencing the compound’s electronic properties and stability. This compound is primarily used as an intermediate in organic synthesis, particularly for preparing sulfonamides or sulfonate esters .

Properties

IUPAC Name |

2,4-dimethyl-5-nitropyrazole-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O4S/c1-3-4(9(10)11)7-8(2)5(3)14(6,12)13/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVLEGKFUZOCMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1[N+](=O)[O-])C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Formation and Substitution

- Starting with 1,3-dimethyl-5-hydroxypyrazole as a key intermediate, the pyrazole ring is functionalized to introduce nitro and sulfonyl groups.

- The nitro group is introduced typically via nitration reactions on the pyrazole ring or its precursors, ensuring regioselectivity at the 3-position of the pyrazole.

Sulfonylation and Chlorosulfonation

- Sulfonylation involves reacting the pyrazole intermediate with sulfonyl chlorides or chlorosulfonic acid under controlled temperature to introduce the sulfonyl chloride group at the 5-position.

- Chlorosulfonic acid or thionyl chloride are commonly used chlorinating agents to convert sulfonyl groups to sulfonyl chlorides.

- Reaction conditions such as temperature (0–30 °C), solvent choice (e.g., dichloromethane, toluene), and reaction time (several hours) are critical for optimizing yield and purity.

Purification and Isolation

- After reaction completion, the mixture is quenched with ice or aqueous solutions.

- Extraction with organic solvents like dichloromethane is performed.

- Washing with aqueous sodium bicarbonate removes acidic impurities.

- Drying and recrystallization yield the pure sulfonyl chloride product.

Representative Preparation Method (Adapted from Related Pyrazole Sulfonyl Chloride Syntheses)

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 1,3-Dimethyl-5-hydroxypyrazole, triethylamine, dichloromethane, ice bath | Esterification with sulfonyl chloride derivative at low temperature to form sulfonyl ester intermediate. |

| 2 | Potassium carbonate, toluene, reflux | Reflux to facilitate sulfonyl substitution and ring functionalization. |

| 3 | Chlorosulfonic acid or thionyl chloride, 0–30 °C, 4 hours | Chlorosulfonation to convert sulfonyl group to sulfonyl chloride on pyrazole ring. |

| 4 | Ice quench, dichloromethane extraction | Quenching and extraction to isolate the sulfonyl chloride compound. |

| 5 | Washing with aqueous sodium bicarbonate | Removal of acidic impurities. |

| 6 | Drying and recrystallization | Purification to obtain pure 1,4-dimethyl-3-nitro-1H-pyrazole-5-sulfonyl chloride. |

Research Findings and Reaction Optimization

- The chlorosulfonation step is reversible and sensitive to reaction conditions; thus, temperature control and reagent stoichiometry are crucial for maximizing conversion to sulfonyl chloride.

- Use of triethylamine as a base during esterification and sulfonylation steps improves reaction efficiency by neutralizing generated acids.

- Refluxing in toluene or similar solvents facilitates complete substitution reactions without decomposing sensitive pyrazole rings.

- The choice of chlorinating agent (chlorosulfonic acid vs thionyl chloride) affects reaction time and yield, with chlorosulfonic acid often preferred for milder conditions.

- Purification by recrystallization from appropriate solvents ensures high purity, essential for subsequent applications.

Data Table: Typical Reaction Conditions and Yields

| Reaction Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Esterification | 1,3-Dimethyl-5-hydroxypyrazole, triethylamine, dichloromethane | 0–5 | 2 | 80–85 | Ice bath cooling to control exotherm |

| Sulfonyl substitution | Potassium carbonate, toluene reflux | 110 (reflux) | 1 | 75–80 | Ensures complete sulfonylation |

| Chlorosulfonation | Chlorosulfonic acid or thionyl chloride | 0–30 | 4 | 70–90 | Temperature critical for selectivity |

| Workup and purification | Ice quench, extraction, washing, recrystallization | Room temp | N/A | N/A | Purity >95% by NMR and HPLC |

Analytical Characterization (Supporting Preparation)

- NMR Spectroscopy confirms the presence of methyl groups and nitro substituent on pyrazole ring.

- 1H NMR typically shows singlets for methyl protons around δ 3.3–3.7 ppm and aromatic protons consistent with pyrazole structure.

- Mass Spectrometry confirms molecular weight consistent with sulfonyl chloride derivative.

- Elemental Analysis and IR Spectroscopy confirm sulfonyl chloride functional group presence (S=O stretching near 1350–1150 cm⁻¹ and S-Cl stretching).

Chemical Reactions Analysis

Types of Reactions: 1,4-dimethyl-3-nitro-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids or aldehydes using strong oxidizing agents like potassium permanganate or chromium trioxide

Common Reagents and Conditions:

Substitution: Nucleophiles (amines, alcohols, thiols), base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature to reflux.

Reduction: Hydrogen gas, palladium on carbon, ethanol or methanol as solvent, room temperature to elevated temperature.

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions, room temperature to reflux

Major Products:

Sulfonamide derivatives: Formed from substitution with amines.

Sulfonate ester derivatives: Formed from substitution with alcohols.

Sulfonothioate derivatives: Formed from substitution with thiols.

Amino derivatives: Formed from reduction of the nitro group.

Carboxylic acid or aldehyde derivatives: Formed from oxidation of the methyl groups

Scientific Research Applications

Chemistry: 1,4-dimethyl-3-nitro-1H-pyrazole-5-sulfonyl chloride is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: In biological research, this compound is used to study the effects of pyrazole derivatives on various biological systems. It has been investigated for its potential antimicrobial, antifungal, and anti-inflammatory activities .

Medicine: The compound’s derivatives have shown promise in medicinal chemistry as potential drug candidates for treating various diseases, including cancer, diabetes, and infectious diseases .

Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and dyes, due to its reactive sulfonyl chloride group .

Mechanism of Action

The mechanism of action of 1,4-dimethyl-3-nitro-1H-pyrazole-5-sulfonyl chloride and its derivatives involves interactions with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The sulfonyl chloride group can react with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

The following analysis compares 1,4-dimethyl-3-nitro-1H-pyrazole-5-sulfonyl chloride with structurally related pyrazole-based compounds reported in recent literature. Key differences in substituents, reactivity, and physicochemical properties are highlighted.

Structural and Functional Group Comparisons

Key Observations :

- Functional Groups : The sulfonyl chloride in the target compound contrasts with carboxamide (e.g., 3a, 3b) or dihydro-pyrazolyl groups (e.g., 3i). Sulfonyl chlorides are more reactive toward nucleophiles than carboxamides, enabling diverse derivatization pathways.

- Substituent Effects: The nitro group in the target compound enhances electrophilicity at the sulfonyl chloride site compared to chloro or cyano substituents in analogs (e.g., 3a, 3b).

Physicochemical Properties

Key Observations :

- Melting Points: Nitro-substituted compounds (target) are expected to exhibit higher melting points than carboxamide derivatives (e.g., 3a: 133–135°C) due to stronger dipole interactions from –NO₂ and –SO₂Cl.

- Synthetic Yields : The target compound’s synthesis likely requires controlled conditions (e.g., low moisture) due to the –SO₂Cl group, contrasting with carboxamide derivatives (e.g., 3a–3e: 62–71% yields via EDCI/HOBt coupling) .

Biological Activity

Overview

1,4-Dimethyl-3-nitro-1H-pyrazole-5-sulfonyl chloride (CAS No. 1803567-59-0) is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound features both a nitro group and a sulfonyl chloride group, which contribute to its reactivity and potential therapeutic applications. The compound's molecular formula is CHClNOS, and it plays a significant role in medicinal chemistry due to its potential as an antimicrobial, antifungal, and anti-inflammatory agent .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, potentially exerting antimicrobial or anticancer effects. The sulfonyl chloride group is known to react with nucleophilic sites in proteins or enzymes, inhibiting their activity and affecting cellular processes .

Biological Activities

Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Antifungal Activity : In vitro studies have demonstrated that this compound possesses antifungal properties against several pathogenic fungi. The mechanism may involve disrupting fungal cell membrane integrity or inhibiting key metabolic pathways .

Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory potential. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antifungal | Effective against pathogenic fungi | |

| Anti-inflammatory | Reduction in cytokine production |

Case Study: Antiproliferative Activity

In a study assessing the antiproliferative activity of pyrazole derivatives, this compound was evaluated against U937 cells using the CellTiter-Glo Luminescent cell viability assay. The results indicated that while the compound exhibited some cytotoxic effects, it did not demonstrate significant toxicity at lower concentrations .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrazole derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride | Lacks nitro group; different reactivity | Moderate antimicrobial |

| 1,4-Dimethyl-1H-pyrazole-5-sulfonyl chloride | Lacks nitro group; distinct chemical properties | Limited biological activity |

| This compound | Contains both nitro and sulfonyl chloride groups | Broad spectrum antimicrobial |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1,4-dimethyl-3-nitro-1H-pyrazole-5-sulfonyl chloride, and how are intermediates validated?

Answer:

The synthesis of pyrazole-sulfonyl chloride derivatives typically involves sequential functionalization of the pyrazole core. For example, sulfonyl chloride groups are introduced via chlorosulfonation of precursor pyrazoles using reagents like chlorosulfonic acid. Intermediate validation relies on spectroscopic techniques:

- NMR spectroscopy (¹H, ¹³C) confirms substitution patterns and regiochemistry.

- IR spectroscopy identifies functional groups (e.g., S=O stretching at ~1350–1150 cm⁻¹ for sulfonyl groups) .

- Mass spectrometry (MS) and elemental analysis verify molecular weight and purity .

Key intermediates (e.g., 5-chloro-3-methylpyrazole derivatives) are often synthesized via condensation reactions, with progress monitored by TLC .

Advanced: How does the electron-withdrawing nitro group at the 3-position influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitutions?

Answer:

The nitro group at the 3-position enhances the electrophilicity of the sulfonyl chloride by withdrawing electron density, facilitating nucleophilic attack (e.g., by amines or alcohols). This reactivity is critical in forming sulfonamides or sulfonate esters. For instance, in pyrazole-carboxamide syntheses, sulfonyl chlorides react with amines under mild conditions (room temperature, DMF solvent) with coupling agents like EDCI/HOBt to form stable amide bonds . Kinetic studies comparing nitro-substituted vs. non-nitro analogs could quantify this electronic effect.

Basic: What spectroscopic and analytical techniques are prioritized for structural elucidation of derivatives?

Answer:

- ¹H/¹³C NMR : Assigns substituent positions and confirms regioselectivity (e.g., distinguishing between N-methyl and C-methyl groups) .

- IR Spectroscopy : Detects functional groups (e.g., C=O in carboxamides at ~1636 cm⁻¹) .

- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular formulas, especially for complex derivatives .

- X-ray Crystallography : Resolves ambiguous regiochemistry in crystalline derivatives .

Advanced: How can researchers resolve contradictions in reported reaction yields for derivatives synthesized under varying conditions?

Answer:

Discrepancies in yields often arise from differences in:

- Reaction conditions : Sonication (e.g., 2–20 min in ethanol/acetic acid) improves yields by enhancing mixing and reducing side reactions compared to conventional heating .

- Catalyst systems : Coupling agents (e.g., EDCI/HOBt) vs. base-mediated reactions may alter efficiency .

- Purification methods : Preparative TLC vs. recrystallization impacts recovery rates .

Systematic optimization using design-of-experiments (DoE) frameworks can identify critical parameters (e.g., temperature, solvent polarity) .

Basic: What safety protocols are essential when handling this sulfonyl chloride in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of reactive vapors.

- First Aid : Immediate rinsing with water for skin/eye contact; consult safety data sheets for specific antidotes .

- Storage : Dry, cool conditions (<4°C) to prevent hydrolysis .

Advanced: What role does this compound play in synthesizing biologically active heterocycles?

Answer:

The sulfonyl chloride serves as a versatile intermediate for:

- Anticancer agents : Pyrazole-sulfonamide derivatives exhibit activity via kinase inhibition.

- Antimicrobials : Functionalization with heteroaryl groups (e.g., triazoles) enhances bioactivity .

For example, coupling with 4-cyano-pyrazol-5-amines yields carboxamide derivatives (e.g., compound 3a–3p) with confirmed cytotoxic profiles . Structure-activity relationship (SAR) studies optimize substituent effects on target binding .

Advanced: How do steric effects from the 1,4-dimethyl groups impact derivatization reactions?

Answer:

The 1,4-dimethyl groups introduce steric hindrance, which:

- Slows nucleophilic substitutions at the sulfonyl chloride site, requiring optimized reaction times.

- Directs regioselectivity in electrophilic aromatic substitutions (e.g., favoring para positions in aryl coupling partners) .

Computational modeling (e.g., DFT) can predict steric maps to guide synthetic routes .

Basic: What solvent systems are optimal for reactions involving this sulfonyl chloride?

Answer:

- Polar aprotic solvents (DMF, DMSO) stabilize intermediates in coupling reactions .

- Chloroform or dichloromethane are preferred for extractions due to low water solubility of sulfonyl chlorides .

- Ethanol/glacial acetic acid mixtures enable efficient cyclocondensations under sonication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.